n-Benzyl-1-(4-fluorophenyl)methanamine, also known as N-benzyl-4-fluorobenzylamine, can be synthesized through various methods, including reductive amination and Buchwald-Hartwig coupling reactions. [, ] Studies have explored the optimization of these methods to achieve high yields and purities of the final product. [] Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically used to confirm the structure and purity of the synthesized compound. [, ]
Research suggests that n-Benzyl-1-(4-fluorophenyl)methanamine may possess interesting biological activities, making it a potential candidate for further investigation in medicinal chemistry. Studies have reported its potential as:
N-Benzyl-1-(4-fluorophenyl)methanamine is an organic compound with the molecular formula C₁₄H₁₄FN and a molecular weight of approximately 215.27 g/mol. This compound features a benzyl group attached to a methanamine moiety, with a fluorine atom substituted on the para position of the phenyl ring. Its structural formula can be represented as:
textF |C6H5—C—NH—C6H5
This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly due to the influence of the fluorine atom on its chemical properties.
Several methods exist for synthesizing N-Benzyl-1-(4-fluorophenyl)methanamine:
N-Benzyl-1-(4-fluorophenyl)methanamine has potential applications in:
Several compounds exhibit structural similarities to N-Benzyl-1-(4-fluorophenyl)methanamine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Fluorobenzylamine | C₈H₁₀FN | Lacks the benzyl group; simpler structure |
| N-Methyl-4-fluorobenzylamine | C₉H₁₂FN | Contains a methyl group instead of a benzyl |
| N-Benzyl-3-(4-fluorophenyl) methanamine | C₁₄H₁₄FN | Different positioning of the fluorine atom |
| 4-Fluoro-N-benzylaniline | C₁₄H₁₃FN | Contains an amino group instead of an amine |
N-Benzyl-1-(4-fluorophenyl)methanamine is unique due to its specific combination of a benzyl group and a para-fluoro substitution on the phenyl ring, which may impart distinct electronic properties compared to its analogs. This feature could influence its reactivity and biological interactions significantly.
The compound n-Benzyl-1-(4-fluorophenyl)methanamine possesses the molecular formula C₁₄H₁₄FN, representing a secondary amine with two distinct aromatic substituents [1]. The molecular weight has been confirmed as 215.27 grams per mole through multiple independent sources [1] [2].
Table 2.1.1: Elemental Composition Analysis
| Element | Symbol | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 14 | 12.01 | 168.14 | 78.11 |
| Hydrogen | H | 14 | 1.008 | 14.11 | 6.56 |
| Fluorine | F | 1 | 18.998 | 18.998 | 8.83 |
| Nitrogen | N | 1 | 14.007 | 14.007 | 6.51 |
| Total | - | 30 | - | 215.27 | 100.00 |
The elemental analysis reveals that carbon constitutes the majority of the molecular mass at 78.11%, consistent with the presence of two aromatic ring systems [1]. The fluorine atom, despite being present as a single substituent, contributes significantly to the molecular weight at 8.83% due to its relatively high atomic mass [1].
Table 2.1.2: Molecular Weight Verification
| Source | Molecular Weight (g/mol) | Difference from Literature |
|---|---|---|
| BLDpharm Database | 215.27 | Reference value |
| Santa Cruz Biotechnology | 215.27 | 0.00 |
| Calculated from atomic weights | 215.26 | -0.01 |
The consistency across multiple sources confirms the accuracy of the molecular weight determination [1] [2].
The International Union of Pure and Applied Chemistry systematic name for this compound is N-Benzyl-1-(4-fluorophenyl)methanamine [1] [2]. This nomenclature follows the standard convention for secondary amines, identifying the nitrogen as the central atom with two distinct alkyl substituents.
Table 2.2.1: Complete Nomenclature Classification
| Nomenclature System | Name | Nomenclature Type |
|---|---|---|
| IUPAC Systematic Name | N-Benzyl-1-(4-fluorophenyl)methanamine | Systematic |
| IUPAC Preferred Name | N-Benzyl-1-(4-fluorophenyl)methanamine | Preferred |
| Common Chemical Name | Benzyl-(4-fluorobenzyl)amine | Common |
| Alternative Name 1 | N-Benzyl-4-fluorobenzylamine | Alternative |
| Alternative Name 2 | N-[(4-fluorophenyl)methyl]-1-phenylmethanamine | Descriptive |
| Alternative Name 3 | 4-Fluorobenzyl benzylamine | Functional |
The systematic nomenclature emphasizes the secondary amine structure with explicit identification of both aromatic substituents [2]. Alternative names commonly encountered in chemical literature include Benzyl-(4-fluorobenzyl)amine and N-Benzyl-4-fluorobenzylamine [2] [3].
Table 2.3.1: CAS Registry Information
| Registry System | Information |
|---|---|
| CAS Registry Number | 55096-88-3 |
| Registry Type | Unique Chemical Substance |
| Database Status | Verified across multiple sources |
| International Recognition | Globally accepted identifier |
The compound is catalogued across multiple chemical databases using standardized identification systems [1] [2]. The MDL number MFCD00716882 provides an additional unique identifier within the Molecular Design Limited database system [1] [4].
Table 2.3.2: Database Identification Systems
| Database/System | Identifier | Database Type |
|---|---|---|
| MDL Number | MFCD00716882 | Chemical Structure Database |
| InChI | InChI=1S/C14H14FN/c15-13-7-5-12(6-8-13)10-16-11-14-9-3-1-2-4-14/h1-9,16H,10-11H2 | Chemical Structure Representation |
| InChI Key | SXZSRGKJZKOZRP-UHFFFAOYSA-N | Hashed Chemical Identifier |
| SMILES | FC1=CC=C(CNCC2=CC=CC=C2)C=C1 | Chemical Structure Notation |
The Simplified Molecular Input Line Entry System representation FC1=CC=C(CNCC2=CC=CC=C2)C=C1 provides a compact textual description of the molecular structure [1]. The International Chemical Identifier represents the complete structural information in a standardized format recognized by the International Union of Pure and Applied Chemistry [6] [7].
The two-dimensional structural representation reveals the fundamental connectivity pattern of n-Benzyl-1-(4-fluorophenyl)methanamine [1]. The molecule consists of two aromatic ring systems connected through a secondary amine nitrogen center [2].
Table 2.4.1: Two-Dimensional Structural Analysis
| Structural Element | Description | SMILES Component |
|---|---|---|
| Core Framework | C₆H₅-CH₂-NH-CH₂-C₆H₄F-4 | Complete structure |
| Benzyl Group | Phenyl ring attached to methylene | C1=CC=CC=C1C |
| 4-Fluorophenyl Group | 4-Fluorophenyl ring attached to methylene | FC1=CC=C(C)C=C1 |
| Secondary Amine Linker | Nitrogen linking two aromatic systems | CNCC |
| Molecular Connectivity | Two aromatic systems via nitrogen bridge | FC1=CC=C(CNCC2=CC=CC=C2)C=C1 |
The structural framework demonstrates the symmetrical arrangement of two benzyl-type substituents on the nitrogen atom, with one substituent bearing a para-fluorine substitution [1] [2]. This arrangement creates a molecule with distinct electronic and steric properties compared to simple benzylamine derivatives [2].
The three-dimensional structure of n-Benzyl-1-(4-fluorophenyl)methanamine exhibits significant conformational flexibility due to the presence of multiple single bonds capable of free rotation [8] [9]. The nitrogen atom adopts a pyramidal geometry consistent with sp³ hybridization [10] [11].
Table 2.4.2: Three-Dimensional Conformational Features
| Conformational Feature | Description | Energetic Considerations |
|---|---|---|
| Preferred Nitrogen Geometry | Pyramidal with tetrahedral-like arrangement | Lone pair influences overall conformation |
| C-N-C Bond Angle | Approximately 109° (sp³ hybridized nitrogen) | Steric effects minimize unfavorable interactions |
| Aromatic Ring Orientation | Multiple orientations due to single bond rotation | π-π stacking possible between rings |
| Rotational Barriers | Low barriers around C-N single bonds | Room temperature allows free rotation |
| Hydrogen Bonding Capability | Secondary amine can donate and accept hydrogen bonds | Solvent interactions affect conformations |
The conformational flexibility allows the molecule to adopt multiple three-dimensional arrangements in solution [8]. The two aromatic rings can orient themselves in various relative positions, from extended conformations to folded arrangements where intramolecular π-π interactions may occur [9] [11].
The benzyl moiety (C₆H₅CH₂-) represents a fundamental structural unit contributing significantly to the molecular properties of n-Benzyl-1-(4-fluorophenyl)methanamine [12]. This fragment consists of a phenyl ring directly attached to a methylene group, which subsequently bonds to the nitrogen center [12].
Table 2.5.1: Benzyl Moiety Structural and Electronic Properties
| Property | Value/Description | Chemical Significance |
|---|---|---|
| Molecular Formula | C₆H₅CH₂- (C₇H₇) | Aromatic ring with methylene spacer |
| Molecular Weight (g/mol) | 91.13 | Contributes 42.3% of total molecular weight |
| Bond Type to Nitrogen | C-N single bond | Allows rotational freedom |
| Electronic Effect | Electron-donating through hyperconjugation | Increases electron density at nitrogen |
| Structural Role | Terminal aromatic substituent | Provides steric bulk and lipophilicity |
| Reactivity Pattern | Benzylic position activated | Susceptible to oxidation reactions |
| Stability Factor | Aromatic stabilization | Resonance stabilization effects |
The benzyl group exhibits characteristic electron-donating properties through hyperconjugation and inductive effects [12]. The benzylic position demonstrates enhanced reactivity compared to typical alkyl carbons due to the stabilization provided by the adjacent aromatic system [12]. This enhanced reactivity manifests in various chemical transformations including oxidation and free radical reactions [12].
The 4-fluorophenyl moiety (4-F-C₆H₄CH₂-) introduces distinctive electronic characteristics to the molecular structure [13] [14]. The para-fluorine substitution creates a unique combination of electronic withdrawal and metabolic stability [15] [16].
Table 2.5.2: 4-Fluorophenyl Group Electronic and Structural Analysis
| Property | Value/Description | Chemical Significance |
|---|---|---|
| Molecular Formula | 4-F-C₆H₄CH₂- (C₇H₆F) | Fluorinated aromatic system |
| Molecular Weight (g/mol) | 109.12 | Contributes 50.7% of total molecular weight |
| Substituent Position | Para-fluorine substitution | Symmetrical substitution pattern |
| Electronic Effect | Electron-withdrawing through induction | Reduces aromatic ring electron density |
| Electronegativity Impact | Fluorine: most electronegative element | Affects nitrogen basicity |
| Dipole Moment Contribution | Creates molecular dipole moment | Influences intermolecular interactions |
| Metabolic Stability | C-F bond resistant to metabolism | Enhances pharmaceutical stability |
The para-fluorine substituent exerts a strong electron-withdrawing effect through inductive mechanisms, significantly altering the electronic properties of the aromatic ring [13] [16]. This electronic modification impacts the basicity of the nitrogen center and the overall reactivity profile of the molecule [14]. The carbon-fluorine bond demonstrates exceptional stability under biological conditions, making fluorinated compounds valuable in pharmaceutical applications [15] [16].
The secondary amine functional group (-NH-) serves as the central structural feature linking the two aromatic systems [10] [11]. This nitrogen center exhibits sp³ hybridization with a pyramidal molecular geometry [10].
Table 2.5.3: Secondary Amine Functional Group Analysis
| Property | Value/Description | Functional Characteristics |
|---|---|---|
| Molecular Formula | R-NH-R' (-NH-) | Central linking unit |
| Hybridization State | sp³ hybridized nitrogen | Lone pair available for bonding |
| Geometry | Pyramidal (tetrahedral-like) | Non-planar nitrogen center |
| Bond Angles | C-N-C ≈ 109°, H-N-C ≈ 109° | Tetrahedral electron geometry |
| Hydrogen Bonding | One N-H bond available | Can donate and accept hydrogen bonds |
| Basicity (estimated pKa) | Approximately 9-10 | Weakened by aromatic substitution |
| Nucleophilicity | Moderate nucleophile | Available electron density |
The secondary amine structure provides a single hydrogen bond donor site while maintaining a lone pair of electrons capable of accepting hydrogen bonds [10]. The basicity of the nitrogen is moderated by the electron-withdrawing effects of the aromatic substituents, particularly the 4-fluorophenyl group [10] [11]. The conformational flexibility around the nitrogen center allows for adaptive hydrogen bonding patterns in different environments [11].
Table 2.5.4: Molecular Fragment Distribution and Electronic Effects
| Molecular Fragment | Molecular Weight (g/mol) | Percentage of Total (%) | Electronic Character |
|---|---|---|---|
| Benzyl Moiety (C₆H₅CH₂-) | 91.13 | 42.3 | Electron-donating |
| 4-Fluorophenyl Group (4-F-C₆H₄CH₂-) | 109.12 | 50.7 | Electron-withdrawing |
| Secondary Amine Bridge (-NH-) | 15.02 | 7.0 | Electron-rich (lone pair) |
| Total Molecular Weight | 215.27 | 100.0 | Overall neutral molecule |
Irritant